molecular formula C48H72Br8O32 B12416022 Octakis-(6-bromo-6-deoxy)-|A-cyclodextrin-d24

Octakis-(6-bromo-6-deoxy)-|A-cyclodextrin-d24

Cat. No.: B12416022
M. Wt: 1824.4 g/mol
InChI Key: ONWAJCGYJSVQSX-PNIYBXFPSA-N
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Description

Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 is a perbrominated derivative of γ-cyclodextrin. This compound is characterized by the substitution of bromine atoms at the primary hydroxyl groups of the γ-cyclodextrin molecule. It is commonly used as an intermediate in the modification of cyclodextrins and has applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 involves the bromination of γ-cyclodextrin. The primary hydroxyl groups of γ-cyclodextrin are selectively brominated using reagents such as phosphorus tribromide (PBr3) or bromine (Br2) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out under controlled temperature conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Compounds with azide, thiol, or other functional groups replacing the bromine atoms.

    Reduction Products: γ-cyclodextrin with hydrogen atoms replacing the bromine atoms.

    Oxidation Products: Oxidized derivatives of γ-cyclodextrin

Scientific Research Applications

Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 involves its ability to form inclusion complexes with various guest molecules. The bromine atoms at the primary side of the cyclodextrin molecule create a hydrophobic cavity that can encapsulate hydrophobic guest molecules. This encapsulation can enhance the solubility, stability, and bioavailability of the guest molecules. The compound can also interact with biological membranes and proteins, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: Octakis-(6-bromo-6-deoxy)-γ-cyclodextrin-d24 is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms enhances its ability to form stable inclusion complexes and provides unique reactivity in chemical reactions .

Properties

Molecular Formula

C48H72Br8O32

Molecular Weight

1824.4 g/mol

IUPAC Name

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44S,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis[bromo(dideuterio)methyl]-42,44,45,47,49,51,53,56-octadeuterio-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol

InChI

InChI=1S/C48H72Br8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,17D,18D,19D,20D,21D,30D,31D,32D/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-

InChI Key

ONWAJCGYJSVQSX-PNIYBXFPSA-N

Isomeric SMILES

[2H][C@]1([C@H]([C@H]2O[C@H]3[C@@H]([C@@]([C@@H](O[C@H]4[C@@H]([C@@]([C@@H](O[C@H]5[C@@H]([C@]([C@@H](O[C@@H]6[C@H](O[C@@H]([C@@H]([C@@]6([2H])O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@]7([2H])O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@@]8([2H])O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@@]9([2H])O)O)O[C@@H]1[C@H](O2)C([2H])([2H])Br)C([2H])([2H])Br)C([2H])([2H])Br)C([2H])([2H])Br)C([2H])([2H])Br)O[C@@H]5C([2H])([2H])Br)([2H])O)O)O[C@@H]4C([2H])([2H])Br)([2H])O)O)O[C@@H]3C([2H])([2H])Br)([2H])O)O)O)O

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CBr)CBr)CBr)CBr)CBr)CBr)CBr)O)O)Br

Origin of Product

United States

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